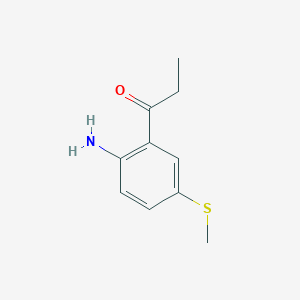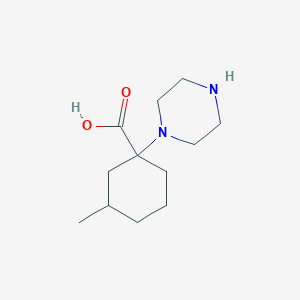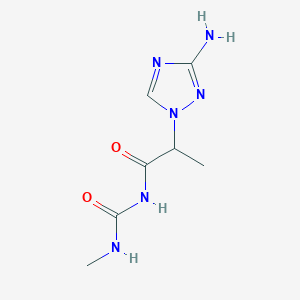
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide typically involves the reaction of 3-amino-1H-1,2,4-triazole with a suitable acylating agent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in maintaining consistent quality and reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for organic synthesis.
Biology
In biological research, 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to exhibit inhibitory activity against various enzymes, making them candidates for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents. Research is ongoing to determine the efficacy and safety of this compound in various medical applications.
Industry
In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Another triazole derivative with potential biological activity.
3,5-Bis(1H-1,2,4-triazol-1-yl)pyridine: A more complex triazole derivative used in coordination chemistry.
Uniqueness
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide is unique due to its specific structure, which combines the triazole ring with a carbamoyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H12N6O2 |
|---|---|
Molekulargewicht |
212.21 g/mol |
IUPAC-Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide |
InChI |
InChI=1S/C7H12N6O2/c1-4(5(14)11-7(15)9-2)13-3-10-6(8)12-13/h3-4H,1-2H3,(H2,8,12)(H2,9,11,14,15) |
InChI-Schlüssel |
GGSPNYZKIXQWHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(=O)NC)N1C=NC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid](/img/structure/B13635890.png)
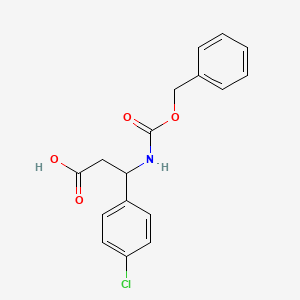
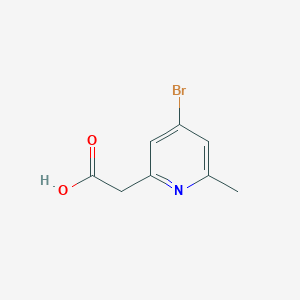


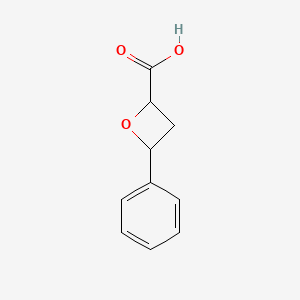
![4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride](/img/structure/B13635935.png)

![2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13635944.png)
